Sermorelin acetate

説明

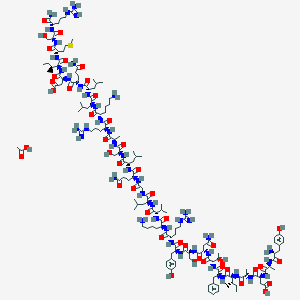

成長ホルモン放出ホルモン (1-29) は、セモレリンとしても知られており、天然の成長ホルモン放出ホルモンを模倣する合成ペプチドです。成長ホルモン放出ホルモンの完全な 44 アミノ酸配列の最初の 29 アミノ酸から構成されています。 この切断されたバージョンは、前脳下垂体からの成長ホルモンの放出を刺激するために必要な生物学的活性を保持しています .

準備方法

合成経路と反応条件

成長ホルモン放出ホルモン (1-29) の合成には、固相ペプチド合成が用いられます。これはペプチドの製造に一般的に使用される方法です。プロセスは、C 末端アミノ酸を固体樹脂に結合することから始まります。その後、一連のカップリングおよび脱保護ステップを通じて、特定の配列でアミノ酸を 1 つずつ加えていきます。 反応条件には、通常、保護されたアミノ酸誘導体、HBTU や DIC などのカップリング試薬、TFA などの脱保護剤の使用が含まれます .

工業生産方法

成長ホルモン放出ホルモン (1-29) の工業生産は、同様の原理に従いますが、規模が大きくなります。自動ペプチド合成装置は、効率と一貫性を高めるために使用されることが多いです。 最終製品は、高速液体クロマトグラフィー (HPLC) により精製され、質量分析法とアミノ酸分析を用いて特性評価を行い、純度と正しい配列が保証されます .

化学反応の分析

反応の種類

成長ホルモン放出ホルモン (1-29) は、酸化、還元、置換など、さまざまな化学反応を受ける可能性があります。 これらの反応は、ペプチドを修飾して安定性、活性、または酵素分解に対する耐性を高めることができます .

一般的な試薬と条件

酸化: ペプチド分解を避けるために、過酸化水素やヨウ素などの試薬を使用して、穏やかな条件下で行われます。

還元: 通常、ジチオトレイトール (DTT) などの試薬を使用して、ジスルフィド結合を還元します。

主な生成物

これらの反応から生成される主な生成物には、生物学的活性または安定性が向上した修飾ペプチドが含まれます。 たとえば、特定のアミノ酸の置換により、酵素的切断に対する耐性が向上した類似体が生成される可能性があります .

科学研究への応用

成長ホルモン放出ホルモン (1-29) は、さまざまな科学研究への応用があります。

化学: ペプチド合成と修飾技術の研究におけるモデルペプチドとして使用されます。

生物学: 成長ホルモンの放出を調節する役割と、さまざまな生理学的プロセスへの影響について調査されています。

医学: 成長ホルモン欠乏症の診断テストに使用され、成長ホルモン欠乏症や加齢に伴う成長ホルモンレベルの低下などの状態に対する潜在的な治療薬として使用されています。

科学的研究の応用

Growth Hormone Deficiency Diagnosis and Treatment

Sermorelin acetate is primarily used for diagnosing and treating growth hormone deficiency (GHD) in both children and adults. It serves as a diagnostic tool to evaluate pituitary function by stimulating GH release, thereby assessing the gland's capacity to produce hormones. In children, it aids in promoting growth when endogenous GH levels are inadequate .

Anti-Aging and Longevity Medicine

Research has indicated that sermorelin may offer benefits in age-related conditions by enhancing endogenous GH levels. This application is particularly relevant for older adults experiencing decreased GH secretion due to aging. Studies suggest that sermorelin can improve body composition, increase lean muscle mass, and enhance overall vitality in aging populations .

Weight Management

Sermorelin has been explored for its potential role in weight management, particularly among individuals with obesity or metabolic syndrome. By increasing GH levels, sermorelin may enhance fat metabolism and promote weight loss .

Potential Synergistic Effects with Other Therapies

This compound has shown potential when used in conjunction with other growth hormone secretagogues like GHRP-2 and GHRP-6. Preliminary studies indicate that this combination may produce synergistic effects, enhancing the overall efficacy of GH therapy .

Case Study 1: Pediatric Growth Hormone Deficiency

A clinical study involving children diagnosed with GHD demonstrated significant improvements in height velocity after treatment with this compound over a period of six months. The results indicated that sermorelin effectively stimulates endogenous GH production, leading to enhanced growth rates compared to baseline measurements .

Case Study 2: Adult-Onset Growth Hormone Deficiency

In adults with diagnosed GHD, a randomized controlled trial showed that patients receiving sermorelin therapy exhibited improvements in body composition and quality of life metrics over a year-long treatment period. Participants reported increased energy levels and reduced fat mass, suggesting sermorelin's utility as an anti-aging intervention .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Growth Hormone Deficiency | Diagnostic evaluation and treatment for children and adults | Improved growth rates in children |

| Anti-Aging Medicine | Enhances vitality and body composition in older adults | Increased lean muscle mass |

| Weight Management | Assists in fat metabolism and weight loss | Significant reduction in body fat percentage |

| Combination Therapy | Synergistic effects when used with other secretagogues | Enhanced efficacy of GH therapy |

作用機序

成長ホルモン放出ホルモン (1-29) は、前脳下垂体のソマトトロフ細胞の表面にある成長ホルモン放出ホルモン受容体に結合することにより、その効果を発揮します。この結合により、G タンパク質共役受容体が活性化され、アデニル酸シクラーゼの活性化と cAMP レベルの上昇につながります。cAMP レベルの上昇により、貯蔵されている成長ホルモンが血流中に放出されます。 さらに、成長ホルモン放出ホルモン (1-29) は、新たな成長ホルモンの合成を促進し、持続的な放出を保証します .

類似化合物との比較

類似化合物

CJC-1295: 半減期と安定性を高めるために修飾が加えられた、成長ホルモン放出ホルモンの長時間作用型類似体です。

テサモレリン: 受容体への親和性と分解に対する耐性を高めるために修飾が加えられた、成長ホルモン放出ホルモンの合成類似体です。

ヒト成長ホルモン (hGH): 成長ホルモン放出ホルモン (1-29) が放出を促進する内因性ホルモンです .

独自性

成長ホルモン放出ホルモン (1-29) は、天然の成長ホルモン放出ホルモンを模倣する能力と、より短く、より安定しているという点で独特です。 切断された構造により、合成と修飾が容易になり、研究および臨床設定の両方で貴重なツールとなっています .

生物活性

Sermorelin acetate is a synthetic peptide analogue of human growth hormone-releasing hormone (GHRH), consisting of 29 amino acids. It primarily functions to stimulate the secretion of growth hormone (GH) from the anterior pituitary gland. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, clinical applications, and relevant research findings.

This compound acts by binding to GHRH receptors in the pituitary gland, mimicking the action of natural GHRH. This interaction stimulates the transcription of growth hormone messenger RNA (mRNA), leading to increased synthesis and release of GH. Unlike exogenous GH therapies, sermorelin promotes endogenous GH production, which is subject to physiological regulation through negative feedback mechanisms involving somatostatin, thus minimizing risks associated with overdosing on GH .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : After subcutaneous administration, peak serum concentrations are typically reached within 5 to 20 minutes, with an absolute bioavailability of approximately 6% .

- Distribution : The volume of distribution ranges from 23.7 to 25.8 liters following intravenous administration .

- Half-life : The half-life of this compound is about 11 to 12 minutes .

- Metabolism : While specific metabolism studies in humans are lacking, it is known that sermorelin is primarily metabolized through enzymatic processes typical for peptides .

Biological Effects

This compound exhibits several biological activities beyond GH stimulation:

- Immunomodulatory Effects : It has been observed to increase the number of activated immune cells and enhance histamine release from mast cells in a calcium-dependent manner .

- Pro-Angiogenic Properties : Sermorelin promotes the secretion of vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis and tissue repair processes .

- Impact on IGF-1 Levels : By stimulating GH release, sermorelin indirectly increases insulin-like growth factor 1 (IGF-1) levels, which are essential for growth and metabolic functions .

Clinical Applications

This compound has been utilized primarily for:

- Diagnosis of Growth Hormone Deficiency (GHD) : It serves as a provocative test for assessing pituitary function in adults and children. Studies indicate that sermorelin can effectively differentiate between GHD and normal GH secretion patterns .

- Treatment of Idiopathic Short Stature in Children : Clinical trials have shown that daily subcutaneous administration can induce catch-up growth in children with GHD, leading to sustained increases in height velocity over extended periods .

Table 1: Summary of Clinical Studies on this compound

| Study Reference | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Walker et al., 1994 | Adults with GHD | 1 μg/kg IV | Single dose | Significant GH response |

| Villalobos et al., 1997 | Children with idiopathic GHD | 30 μg/kg SC | 12 months | Sustained height velocity increase |

| JAMA Neurology Study | Adults with MCI | 1 mg/d SC | 20 weeks | Improved cognitive performance |

In a notable study published in JAMA Neurology, participants receiving daily injections of sermorelin showed improvements in cognitive functions measured by various tests after a treatment period of 20 weeks . This suggests potential neuroprotective effects attributable to increased GH levels.

Adverse Effects

While generally well-tolerated, this compound may cause side effects including:

- Injection site reactions (pain, swelling)

- Flushing

- Headaches

- Nausea

- Dizziness

特性

IUPAC Name |

acetic acid;(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H246N44O42S.C2H4O2/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158;1-2(3)4/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165);1H3,(H,3,4)/t77-,78-,79-,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLCEKWPOSAKSZ-YQMCHIOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C151H250N44O44S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86168-78-7 (Parent) | |

| Record name | Sermorelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114466385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

3417.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114466-38-5 | |

| Record name | Sermorelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114466385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。